molecular formula C17H17BrN6O4 B447032 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B447032
M. Wt: 449.3g/mol
InChI Key: TXOZXPJYMVFYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.

    Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide Formation: The final step involves the reaction of the nitro-bromo-pyrazole with an acetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amine derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide, organic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Azide or cyano derivatives.

Scientific Research Applications

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H17BrN6O4

Molecular Weight

449.3g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H17BrN6O4/c1-10-14(18)16(24(27)28)20-22(10)9-13(25)19-15-11(2)21(3)23(17(15)26)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,19,25)

InChI Key

TXOZXPJYMVFYOB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C

Origin of Product

United States

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